Ethyl [formyl(1-phenylethyl)amino]acetate
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Overview
Description
Ethyl [formyl(1-phenylethyl)amino]acetate is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes an ethyl ester group, a formyl group, and a phenylethylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [formyl(1-phenylethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with N-formyl-1-phenylethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to achieve the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl [formyl(1-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ethyl [carboxy(1-phenylethyl)amino]acetate.
Reduction: Ethyl [hydroxymethyl(1-phenylethyl)amino]acetate.
Substitution: Ethyl [substituted(1-phenylethyl)amino]acetate derivatives.
Scientific Research Applications
Ethyl [formyl(1-phenylethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl [formyl(1-phenylethyl)amino]acetate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The phenylethylamine moiety can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl [formyl(1-phenylmethyl)amino]acetate
- Ethyl [formyl(1-phenylethyl)amino]propionate
- Ethyl [acetyl(1-phenylethyl)amino]acetate
Comparison: Ethyl [formyl(1-phenylethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl [formyl(1-phenylethyl)amino]acetate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article discusses its synthesis, mechanisms of action, biological activity, and relevant case studies.
This compound can be synthesized through various methods, typically involving the formylation of amines. The formylation process can utilize agents like formic acid or formaldehyde, often under optimized conditions to yield high purity and yield of the desired product. The chemical structure includes an ethyl ester, a formyl group, and a phenylethylamine moiety, contributing to its unique reactivity and biological properties.
The mechanism of action for this compound involves its interaction with biological targets such as receptors and enzymes. The compound can act as a ligand, modulating the activity of these targets through:
- Hydrogen Bonding : The amino group facilitates interactions with biomolecules.
- Electrophilic Reactivity : The formyl group can participate in nucleophilic addition reactions, influencing the compound's binding affinity to various targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies show that certain derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, one derivative showed an MIC of 6.3 µg/mL against Staphylococcus aureus .
Cytotoxic Effects
Cytotoxicity assays reveal that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. A study reported that compounds related to this compound had LC50 values indicating moderate cytotoxicity against Artemia salina larvae .
Antioxidant Activity
Antioxidant assays have shown that this compound derivatives possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Case Studies
-
Study on Antimicrobial Activity :
- Researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that modifications to the phenylethyl group could enhance activity significantly.
-
Cytotoxicity Evaluation :
- A comparative study assessed the cytotoxic effects of different compounds derived from this compound on human cancer cell lines. The findings suggested a structure-activity relationship where specific substitutions increased cytotoxicity.
-
Antioxidant Studies :
- A series of tests demonstrated that certain derivatives exhibited higher antioxidant activity compared to standard controls, suggesting potential therapeutic applications in oxidative stress-related conditions.
Data Tables
Property | Value/Observation |
---|---|
MIC against S. aureus | 6.3 µg/mL |
LC50 against Artemia | Values > 1000 mcg/mL (nontoxic threshold) |
Antioxidant Activity | Significant compared to controls |
Properties
CAS No. |
3327-72-8 |
---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-[formyl(1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)9-14(10-15)11(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3 |
InChI Key |
WFDXDCVMMSACQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C=O)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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